molecular formula C18H22N4OS B12248541 1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone

1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B12248541
M. Wt: 342.5 g/mol
InChI Key: ODNCNVIGQWYBAQ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core.

    Thioether formation: The sulfanyl group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

    Final coupling: The final step involves coupling the 4-methylphenyl group to the ethanone backbone through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethan-1-one: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of 1-(4-methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethan-1-one lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C18H22N4OS/c1-14-3-5-15(6-4-14)16(23)13-24-18-19-8-7-17(20-18)22-11-9-21(2)10-12-22/h3-8H,9-13H2,1-2H3

InChI Key

ODNCNVIGQWYBAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C

Origin of Product

United States

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